N-(4-bromo-2-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine
Overview
Description
N-(4-bromo-2-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a triazole ring fused with a quinazoline moiety, and is substituted with a bromo and fluoro group on the phenyl ring. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 4-bromo-2-fluoroaniline with a suitable triazole precursor in the presence of a base can lead to the formation of the desired triazoloquinazoline structure. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like palladium or copper salts .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromo and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The triazole and quinazoline rings can undergo oxidation or reduction under specific conditions.
Cyclization: The compound can form additional ring structures through cyclization reactions.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydride (NaH) or potassium carbonate (K2CO3), oxidizing agents such as hydrogen peroxide (H2O2), and reducing agents like lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of derivatives with different substituents on the phenyl ring, while oxidation can result in the formation of quinazoline N-oxides .
Scientific Research Applications
N-(4-bromo-2-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine has been explored for various scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(4-bromo-2-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazoloquinazolines and related heterocyclic structures, such as:
Flubrotizolam: A thienotriazolodiazepine derivative with sedative and anxiolytic effects.
Flubromazolam: A triazolobenzodiazepine with potent sedative properties.
Flualprazolam: A triazolobenzodiazepine similar to alprazolam and flubromazolam.
Uniqueness
N-(4-bromo-2-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine is unique due to its specific substitution pattern and the combination of a triazole ring with a quinazoline moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrFN5/c1-9-21-22-15-11-4-2-3-5-13(11)19-16(23(9)15)20-14-7-6-10(17)8-12(14)18/h2-8H,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXQJBSIPZATFOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C(=NC3=CC=CC=C32)NC4=C(C=C(C=C4)Br)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrFN5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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